molecular formula C8H10OS B1297827 3-Acetyl-2,5-dimethylthiophene CAS No. 2530-10-1

3-Acetyl-2,5-dimethylthiophene

Cat. No.: B1297827
CAS No.: 2530-10-1
M. Wt: 154.23 g/mol
InChI Key: PUSJAEJRDNPYKM-UHFFFAOYSA-N
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Description

3-Acetyl-2,5-dimethylthiophene: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophene, characterized by the presence of an acetyl group at the third position and methyl groups at the second and fifth positions of the thiophene ring. This compound is known for its unique odor and is used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

This compound is a flavoring agent and its targets could be diverse depending on the context of its use .

Mode of Action

It has been used in the synthesis of heterocyclic ketimines, 3-acetyl-2,5-dimethylthiophene thiosemicarbazone and this compound semicarbazone . These compounds could interact with various biological targets, leading to different biochemical changes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its use as a flavoring agent, it is likely to be rapidly absorbed and metabolized in the body. Detailed studies on its bioavailability, distribution, metabolism, and excretion are lacking .

Result of Action

It has been found to be genotoxic, meaning it can damage DNA, the genetic material of cells . This raises safety concerns for its use as a food flavoring agent .

Biochemical Analysis

Biochemical Properties

3-Acetyl-2,5-dimethylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic ketimines and thiosemicarbazones. It interacts with enzymes such as thiosemicarbazide and semicarbazide hydrochloride, resulting in the formation of new heterocyclic compounds . These interactions are crucial for the compound’s application in biochemical synthesis and research.

Cellular Effects

This compound has been shown to have genotoxic effects, meaning it can damage DNA, the genetic material of cells . This property raises safety concerns for human health, as genotoxic substances should not be intentionally added to the food chain. The compound’s genotoxicity can influence cell function by causing mutations and potentially leading to adverse health effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA, leading to genotoxic effects. Studies have shown that the compound is mutagenic both in vitro and in vivo, indicating that it can cause mutations in bacterial and mammalian cells . This mutagenicity is likely due to the compound’s ability to form reactive intermediates that interact with DNA, causing damage and mutations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound can cause mutations in liver cells over time, indicating its potential for long-term genotoxic effects . The stability of this compound in laboratory conditions is crucial for accurate and reliable experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown a dose-dependent increase in mutant frequency in liver cells, while no dose-related effects were observed in duodenum cells . High doses of the compound can lead to toxic effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized in the liver, where it can form reactive intermediates that contribute to its genotoxic effects . Understanding the metabolic pathways of this compound is essential for assessing its safety and potential health risks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation in specific tissues . These interactions are important for understanding the compound’s overall effects on cellular function and health.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

3-Acetyl-2,5-dimethylthiophene can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Acetyl-2,5-dimethylthiophene can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form 3-(1-hydroxyethyl)-2,5-dimethylthiophene using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Scientific Research Applications

Chemistry:

3-Acetyl-2,5-dimethylthiophene is used as a building block in the synthesis of heterocyclic compounds, including ketimines and thiosemicarbazones. These derivatives have applications in coordination chemistry and materials science .

Biology and Medicine:

The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Research has shown that certain metal complexes of this compound exhibit significant biological activity .

Industry:

In the fragrance industry, this compound is used as a flavoring agent due to its unique odor. its use in food products has been restricted due to safety concerns .

Comparison with Similar Compounds

    2-Acetylthiophene: Similar structure but with the acetyl group at the second position.

    3-Acetyl-2,5-dimethylfuran: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.

    2,5-Dimethylthiophene: Lacks the acetyl group.

Uniqueness:

3-Acetyl-2,5-dimethylthiophene is unique due to the specific positioning of the acetyl and methyl groups on the thiophene ring, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its unique odor make it valuable in both research and industrial applications .

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSJAEJRDNPYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179946
Record name 3-Acetyl-2,5-dimethylthiophene
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

223.00 to 225.00 °C. @ 760.00 mm Hg
Record name 3-Acetyl-2,5-dimethylthiophene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2530-10-1
Record name 3-Acetyl-2,5-dimethylthiophene
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Record name 3-Acetyl-2,5-dimethylthiophene
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Record name 3-Acetyl-2,5-dimethylthiophene
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Record name 2,5-dimethylthiophen-3-yl methyl ketone
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Record name 3-ACETYL-2,5-DIMETHYLTHIOPHENE
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Record name 3-Acetyl-2,5-dimethylthiophene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-acetyl-2,5-dimethylthiophene?

A1: this compound is an organic compound with the molecular formula C8H10OS [, , ]. Its molecular weight is 154.24 g/mol. Spectroscopic data, including IR, 1H NMR, 13C NMR, and GC-MS, has been used to confirm its structure in various studies [, , , , , ].

Q2: How is this compound synthesized?

A2: While specific synthetic routes may vary, this compound can be synthesized through reactions involving 2,5-dimethylthiophene as a starting material. For instance, it can be prepared by reacting 2,5-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst [not explicitly mentioned in the provided abstracts, but a common synthetic approach].

Q3: What are the potential applications of this compound?

A3: this compound serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds. Its reactive acetyl group enables various chemical transformations, leading to the synthesis of compounds with potential biological activities [, , , , ].

Q4: Has this compound demonstrated any specific biological activity?

A4: While this compound itself has primarily been investigated for its synthetic utility, derivatives synthesized from it have shown promising antibacterial and antifungal activities in vitro [, ]. Notably, some pyrazoline derivatives synthesized from this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria [].

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: Researchers commonly use techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) for characterization [, , , , ]. High-Performance Liquid Chromatography (HPLC) coupled with techniques like acid-base induced cloud point extraction (AB-CPE) and magnetic solid-phase extraction (MSPE) enable efficient extraction and quantification of this compound, particularly from complex matrices like food samples [].

Q6: Has this compound been investigated for its use as a flavoring agent?

A6: Yes, this compound has been evaluated for its safety and efficacy as a flavoring substance. Scientific opinions have been published regarding its use in food for all animal species [, ].

Q7: Can this compound be used in material science applications?

A7: While most research focuses on its synthetic and potential biological applications, one study explores the use of this compound as an additive in perovskite solar cells []. This highlights its potential versatility in different fields.

Q8: Are there any known tellurium-containing derivatives of this compound?

A8: Yes, research exists on the synthesis and structural characterization of tellurium derivatives of this compound, further expanding its chemical diversity [].

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